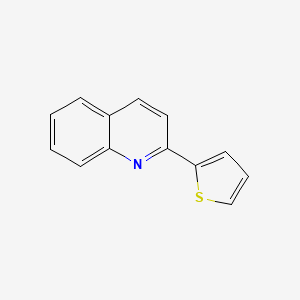

2-(2-Thienyl)quinoline

Description

The exact mass of the compound 2-(2-Thienyl)quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71690. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Thienyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Thienyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHYDMGICWRWSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290905 |

Source

|

| Record name | 2-(2-thienyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34243-33-9 |

Source

|

| Record name | NSC71690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-thienyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-THIENYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Thienyl)quinoline chemical structure and molecular weight

Structural Analysis, Synthetic Methodologies, and Functional Applications

Executive Summary

2-(2-Thienyl)quinoline (CAS: 34243-33-9) is a heteroaromatic scaffold of significant interest in both medicinal chemistry and optoelectronics.[1] Structurally, it consists of a quinoline bicyclic system coupled to a thiophene ring at the C2 position. This conjugation extends the

Part 1: Structural Characterization & Physicochemical Properties[1][2]

The physicochemical profile of 2-(2-Thienyl)quinoline is defined by its planar geometry and high aromaticity.[1] The sulfur atom in the thiophene ring acts as a soft Lewis base, influencing the electronic distribution across the quinoline nitrogen, which is pivotal for metal coordination (e.g., in Ir(III) complexes).

Table 1: Physicochemical Data Profile

| Property | Value | Unit | Source/Method |

| IUPAC Name | 2-(thiophen-2-yl)quinoline | - | IUPAC |

| CAS Number | 34243-33-9 | - | Registry |

| Molecular Formula | C | - | Stoichiometry |

| Molecular Weight | 211.28 | g/mol | Average Mass |

| Exact Mass | 211.0456 | Da | Monoisotopic |

| LogP (Predicted) | ~3.6 | - | XLogP3 |

| H-Bond Acceptors | 2 | - | N, S atoms |

| H-Bond Donors | 0 | - | - |

| Topological Polar Surface Area | 41.1 | Å | TPSA |

Structural Logic & Electronic Flow

The following diagram illustrates the electronic connectivity and functional regions of the molecule.

Caption: Structural connectivity diagram highlighting the electron-deficient quinoline core coupled to the electron-rich thiophene ring, facilitating intramolecular charge transfer (ICT).

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route for synthesizing 2-(2-Thienyl)quinoline is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This method is preferred over the Friedländer synthesis due to milder conditions, higher functional group tolerance, and the commercial availability of boronic acids.

Experimental Protocol

Objective: Synthesize 2-(2-Thienyl)quinoline from 2-chloroquinoline and 2-thienylboronic acid.

Reagents:

-

Substrate: 2-Chloroquinoline (1.0 equiv)

-

Coupling Partner: 2-Thienylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 v/v)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a condenser and a nitrogen/argon inlet.[1]

-

Solvent Degassing: Sparge the solvent (1,4-Dioxane) with nitrogen for 20 minutes to remove dissolved oxygen, which poisons the Pd(0) catalyst.[1]

-

Reagent Addition: Charge the flask with 2-chloroquinoline, 2-thienylboronic acid, and the palladium catalyst.

-

Base Addition: Add the degassed solvent followed by the aqueous Na

CO -

Reflux: Heat the mixture to 90–100 °C under nitrogen for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc).[1]

-

Work-up: Cool to room temperature. Dilute with water and extract with dichloromethane (DCM) or ethyl acetate (3x).[1]

-

Purification: Wash combined organic layers with brine, dry over anhydrous MgSO

, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO

Mechanistic Workflow

The following diagram details the catalytic cycle specific to this synthesis.

Caption: Suzuki-Miyaura catalytic cycle showing the transformation of 2-chloroquinoline to the final biaryl product via Pd(0)/Pd(II) intermediates.

Part 3: Spectroscopic Identification[1]

Verification of the structure relies on distinguishing the quinoline protons from the thiophene protons.

-

Mass Spectrometry (ESI/EI):

-

1H NMR (CDCl

, 400 MHz) - Diagnostic Signals:-

Quinoline Region: Doublets and multiplets in the range of

7.5 – 8.2 ppm. The proton at C4 (quinoline) typically appears as a doublet around 8.1–8.2 ppm due to deshielding by the ring nitrogen.[1] -

Thiophene Region: Three distinct protons.[1]

-

Coupling: Look for the absence of the C2-H quinoline singlet, confirming substitution.

-

Part 4: Applications in Drug Discovery & Materials Science[5]

Medicinal Chemistry (SAR)

The 2-(2-thienyl)quinoline scaffold serves as a bioisostere for 2-phenylquinoline.[1] The sulfur atom increases lipophilicity (LogP ~3.6), potentially enhancing blood-brain barrier (BBB) permeability.[1]

-

Antimicrobial: Derivatives have shown activity against S. aureus and M. tuberculosis.[1]

-

Anticancer: The planar structure allows intercalation into DNA, while the nitrogen can accept hydrogen bonds in the kinase ATP-binding pockets.

Optoelectronics (Iridium Complexes)

This molecule is a critical "C^N" cyclometalating ligand.[1][4] When complexed with Iridium(III), it forms species like

-

Mechanism: The Nitrogen (quinoline) and Carbon-3' (thiophene) coordinate to Ir.[1][4]

-

Result: Deep red phosphorescence (emission

> 600 nm) used in OLEDs.[1] The thienyl group lowers the HOMO-LUMO gap compared to phenyl analogues, red-shifting the emission.

Caption: Functional application map illustrating the divergence of the scaffold into biological activity (via lipophilicity/intercalation) and material science (via metal coordination).[1]

References

-

PubChem. 2-(2-Thienyl)quinoline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol basis).

-

ResearchGate. Synthesis and Characterisation of 2-(thienyl)quinoxaline derivatives and their application in Ir(III) complexes. Available at: [Link]

Sources

Electronic Structure & Application Spectrum of Thienyl-Substituted Quinoline Ligands

Technical Whitepaper | Version 2.0

Executive Summary

The fusion of electron-rich thienyl moieties with electron-deficient quinoline cores creates a "push-pull" π-conjugated system with tunable optoelectronic and biological properties. This guide dissects the electronic structure of thienyl-substituted quinoline ligands, providing a rigorous analysis of their Frontier Molecular Orbitals (FMOs), photophysical behaviors, and dual-use potential in organic light-emitting diodes (OLEDs) and medicinal chemistry. By manipulating the regiochemistry of the thienyl substituent, researchers can fine-tune the HOMO-LUMO gap, influencing everything from fluorescence quantum yield to DNA intercalation affinity.

Molecular Architecture & Design Logic

The Donor-Acceptor (D-A) Paradigm

The quinoline ring serves as an electron-withdrawing group (EWG/Acceptor), while the thiophene ring acts as an electron-donating group (EDG/Donor). This D-A architecture facilitates Intramolecular Charge Transfer (ICT), which is the primary driver for the ligand's optical nonlinearity and biological reactivity.

-

Quinoline Core (Acceptor): High electron affinity; LUMO is typically localized here.

-

Thienyl Substituent (Donor): Low ionization potential; HOMO is typically delocalized across the thiophene and the adjacent quinoline carbon framework.

Regio-Electronic Effects

The position of the thienyl group (2-, 3-, 4-, 6-, or 8-position) drastically alters the conjugation length and steric hindrance.

-

C2/C4 Substitution: Maximizes conjugation with the nitrogen lone pair, often resulting in significant red-shifts in emission.

-

C8 Substitution: Often introduces steric strain, disrupting planarity but potentially enhancing solubility and creating unique metal-binding pockets (e.g., for Zn(II) or Ir(III) coordination).

Electronic Structure Characterization

Computational Framework (DFT/TD-DFT)

To accurately predict the electronic landscape, Density Functional Theory (DFT) is the standard.

-

Functional: B3LYP is the baseline, but CAM-B3LYP or wb97xd are recommended for long-range corrected descriptions of charge-transfer states.

-

Basis Set: 6-31G(d,p) is sufficient for geometry optimization; 6-311+G(d,p) is preferred for single-point energy calculations.

Typical FMO Distributions:

-

HOMO: Predominantly located on the thienyl ring and the carbocyclic ring of quinoline.

-

LUMO: Strongly localized on the pyridyl ring of the quinoline (specifically the N-heterocycle).

Quantitative Electronic Parameters

The table below summarizes typical electronic values for thienyl-quinoline derivatives compared to the unsubstituted core.

| Compound Class | HOMO (eV) | LUMO (eV) | Gap ( | Character | |

| Quinoline (Ref) | -6.65 | -1.82 | 4.83 | 310 | |

| 2-Thienyl-Q | -5.80 | -2.40 | 3.40 | 365 | ICT / |

| 4-Thienyl-Q | -5.95 | -2.55 | 3.40 | 350 | ICT |

| 6-Thienyl-Q | -5.70 | -2.20 | 3.50 | 380 | Strong ICT |

Note: Values are representative approximations derived from B3LYP/6-31G calculations in vacuum [1, 2].*

Experimental Validation Protocols

Photophysical Characterization

The "push-pull" nature leads to solvatochromism. In polar solvents (e.g., DMSO, Methanol), the excited state is stabilized, leading to a red-shifted emission compared to non-polar solvents (e.g., Hexane).

Workflow Visualization:

Figure 1: Photophysical characterization workflow determining the extent of Intramolecular Charge Transfer (ICT).

Electrochemical Protocol (Cyclic Voltammetry)

CV is the definitive method to experimentally validate HOMO/LUMO levels calculated via DFT.

Standard Protocol:

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Acetonitrile or DCM. -

Working Electrode: Glassy Carbon (polished with 0.05

alumina). -

Reference: Ag/AgCl (aqueous) or Ag/Ag+ (non-aqueous).

-

Internal Standard: Ferrocene (

) added at the end of the run for potential calibration. -

Calculation:

Applications & Structure-Property Relationships[1]

Optoelectronics (OLEDs)

Thienyl-quinolines are excellent candidates for Thermally Activated Delayed Fluorescence (TADF) emitters.[1]

-

Mechanism: The separation of HOMO (donor) and LUMO (acceptor) reduces the singlet-triplet energy gap (

), facilitating Reverse Intersystem Crossing (RISC). -

Role: They function as emissive layers (EML) or electron transport layers (ETL) due to high electron mobility [3, 4].

Medicinal Chemistry (Drug Discovery)

The electronic distribution directly correlates with biological efficacy.

-

Antimalarial: The quinoline core mimics chloroquine. The thienyl group increases lipophilicity (logP), enhancing transport across the parasite's vacuole membrane.

-

DNA Intercalation: Planar thienyl-quinoline systems can intercalate between DNA base pairs. The depth of intercalation is governed by the

-electron density (HOMO energy). -

Anticancer: Thienyl derivatives have shown cytotoxicity against MCF-7 and HepG2 lines, often via oxidative stress mechanisms triggered by the quinoline redox cycle [5, 6].

Mechanism of Action Visualization:

Figure 2: Biological pathways engaged by thienyl-quinoline ligands based on electronic and steric properties.

References

-

Ibeji, C. U., et al. (2017).[2] "Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug." International Journal of Pharmacy Research & Allied Sciences. Link

-

El-Shishtawy, R. M., et al. (2017).[2] "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline." Computational Chemistry. Link

-

Zhang, J., et al. (2019). "Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs." Materials Chemistry Frontiers. Link

-

Burlov, A. S., et al. (2023).[2][3][4] "Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives." Russian Journal of Coordination Chemistry. Link

-

Gouda, M. A., et al. (2022). "Synthesis, photophysical properties and biological activities of some new thienylpyridines." Journal of Heterocyclic Chemistry. Link

-

Marella, A., et al. (2013). "Quinoline: A versatile heterocyclic scaffold in drug discovery."[5][6] Saudi Pharmaceutical Journal. Link

Sources

- 1. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Solubility Profiling of 2-(2-Thienyl)quinoline: Mechanisms, Protocols, and Solvent Selection

Topic: 2-(2-Thienyl)quinoline Solubility in Polar vs. Non-Polar Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

2-(2-Thienyl)quinoline (C₁₃H₉NS) represents a classic donor-acceptor (D-A) heterocyclic system, fusing the electron-rich thiophene moiety with the electron-deficient quinoline ring. While often treated as a generic lipophilic small molecule, its solubility behavior is nuanced by its polarizability and potential for specific solute-solvent interactions.[1] This guide provides a technical analysis of its solubility in polar versus non-polar media, offering researchers a rational basis for solvent selection in synthesis, purification (recrystallization), and application (OLED processing or biological assays).[1]

Molecular Architecture & Theoretical Solubility

To predict solubility, we must first deconstruct the molecular interactions governing the solvation of 2-(2-Thienyl)quinoline.

-

Lipophilicity (LogP ~3.6): The molecule is predominantly hydrophobic.[1] The calculated partition coefficient suggests high affinity for non-polar to moderately polar organic solvents and poor aqueous solubility.[1]

-

Electronic Polarization: The bond between the thiophene (donor) and quinoline (acceptor) creates a permanent dipole. This allows the molecule to interact favorably with polar aprotic solvents via dipole-dipole forces, distinct from the induced dipole interactions driving its solubility in non-polar aromatics.

-

Crystallinity: The planar nature of the system facilitates strong

-

Solubility Mechanism Diagram

The following diagram illustrates the competing intermolecular forces determining solubility.

Figure 1: Mechanistic breakdown of solute-solvent interactions. Note the distinction between aliphatic and aromatic non-polar solvents.

Solubility Profile: Comparative Analysis

Non-Polar Solvents (The "Like Dissolves Like" Nuance)

While "non-polar" suggests compatibility with this lipophilic molecule, the type of non-polarity matters.

-

Aliphatic Hydrocarbons (Hexane, Pentane): 2-(2-Thienyl)quinoline shows limited solubility .[1] The solvent cannot effectively overcome the lattice energy (

-stacking) of the solid. Consequently, hexane is an excellent anti-solvent for precipitation or recrystallization.[1] -

Aromatic Hydrocarbons (Toluene, Benzene): These solvents interact via

-

Polar Solvents (Dipole and Protonation)

-

Polar Aprotic (DMSO, DMF, Acetonitrile): The molecule is highly soluble .[1] The high dielectric constant of DMSO stabilizes the polarized electronic structure of the quinoline ring. These are the standard solvents for biological assays (stock solutions) and chemical synthesis.[1]

-

Polar Protic (Methanol, Ethanol): Solubility is moderate to good .[1] While the molecule lacks strong H-bond donors, the basic nitrogen on the quinoline ring (pKa ~4.9) can accept H-bonds from the solvent.[1] Ethanol is the gold standard for recrystallization , often yielding high-purity needles upon cooling.[1]

-

Water: Insoluble .[1] The hydrophobic effect dominates.[1] Solubility can only be achieved by lowering the pH significantly (pH < 3) to protonate the quinoline nitrogen, forming a water-soluble salt.

Summary of Solvent Suitability

| Solvent Class | Representative Solvent | Solubility Rating | Primary Application |

| Aliphatic | n-Hexane, Cyclohexane | Low / Poor | Anti-solvent, Precipitation, Washing |

| Aromatic | Toluene, Benzene | High | Extraction, Reaction Medium |

| Chlorinated | Chloroform (CDCl₃), DCM | Very High | NMR, Column Chromatography |

| Polar Aprotic | DMSO, DMF | Very High | Bio-assay Stock (10-20 mM), Synthesis |

| Polar Protic | Ethanol, Methanol | Moderate (Temp.[1] Dependent) | Recrystallization , UV-Vis Spectroscopy |

| Aqueous | Water (pH 7) | Negligible | Phase separation (Work-up) |

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Quantification)

Use this protocol to determine the exact solubility limit (g/L) for your specific lot.

-

Preparation: Weigh ~50 mg of 2-(2-Thienyl)quinoline into a 20 mL scintillation vial.

-

Solvent Addition: Add 2.0 mL of the target solvent (e.g., Toluene).[1]

-

Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours.

-

Checkpoint: If the solid dissolves completely immediately, add more solid until a precipitate persists.[1]

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Quantification:

Protocol B: Recrystallization (Purification)

The "Self-Validating" Purification System.

-

Dissolution: Dissolve crude 2-(2-Thienyl)quinoline in the minimum amount of boiling Ethanol (or Acetonitrile).[1]

-

Filtration (Hot): If insoluble particles remain, filter the hot solution rapidly.[1]

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Crystallization: Cool in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the crystals and wash with cold Hexane (to remove non-polar surface impurities without dissolving the product).

Recrystallization Workflow Diagram

Figure 2: Optimized purification workflow utilizing polarity differences.

Solvatochromic Implications

For researchers using this molecule in optoelectronics or fluorescence microscopy, solubility dictates spectral behavior.[1] 2-(2-Thienyl)quinoline exhibits positive solvatochromism .[1]

-

Non-Polar (Hexane): Emission is blue-shifted (higher energy) due to minimal stabilization of the excited state.[1]

-

Polar (DMSO/Methanol): Emission is red-shifted (lower energy).[1] The polar solvent stabilizes the Intramolecular Charge Transfer (ICT) state, where electron density shifts from the thiophene to the quinoline.

Recommendation: For consistent spectroscopic data, avoid using mixed solvents (e.g., DMSO/Water) unless pH is strictly controlled, as protonation of the quinoline nitrogen will drastically quench or shift fluorescence.[1]

References

-

PubChem. 2-(2-Thienyl)quinoline Compound Summary. National Library of Medicine.[1] [Link]

-

Organic Chemistry Portal. Synthesis of Quinolines: Friedländer Synthesis and Derivatives. [Link][1]

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry.[1] [Link]

-

Beilstein Journal of Organic Chemistry. Photophysical properties of quinoline derivatives. [Link][1]

Sources

Crystal packing and pi-stacking interactions of thienylquinolines

Structural Dynamics of Thienylquinolines: A Guide to Crystal Packing and -Electronic Coupling

Executive Summary

Thienylquinolines represent a critical class of bi-heteroaryl scaffolds where the fusion of electron-rich thiophene and electron-deficient quinoline moieties creates a "push-pull" electronic system. This guide addresses the structural determinants of these molecules in the solid state. Unlike solution-phase behavior, where free rotation dominates, the solid-state utility of thienylquinolines—whether as organic semiconductors or bioactive intercalators—is governed by crystal packing efficiency and

This technical guide moves beyond basic characterization, focusing on the causal relationship between intramolecular conformational locking (S[1]···N interactions) and intermolecular assembly (Herringbone vs.

Part 1: Molecular Architecture & Conformational Analysis

Before analyzing the crystal lattice, one must understand the conformer that populates it.[1] The rotational freedom around the C–C bond connecting the quinoline and thiophene rings is the primary variable affecting packing.

The Conformational "Lock"

In 2-(2-thienyl)quinoline derivatives, the molecule is not freely rotating in the crystal lattice.[1] It adopts a planar conformation driven by intramolecular non-covalent interactions.[1]

-

S···N Interaction: In specific isomers, a non-bonded attractive interaction between the quinoline nitrogen lone pair and the thiophene sulfur atom can lock the molecule into a planar syn-coplanar or anti-coplanar geometry.[1]

-

Steric Control: Substituents at the 3-position of the thiophene or the 3-position of the quinoline introduce steric strain, forcing a twisted dihedral angle (

).[1]

Impact on Packing:

-

Planar Molecules (

): Favor close -

Twisted Molecules (

): Disrupt stacking, leading to larger unit cells and reduced charge carrier mobility, though this may enhance fluorescence quantum yield by preventing aggregation-caused quenching (ACQ).[1]

Part 2: Crystal Packing Motifs

The solid-state arrangement of thienylquinolines is rarely random; it follows specific thermodynamic minima driven by the competition between

The Herringbone Motif (Edge-to-Face)

This is the most common packing mode for unsubstituted thienylquinolines.[1]

-

Mechanism: The quadrupolar nature of the aromatic rings favors an arrangement where the partially positive hydrogen of one ring points toward the electron-rich

-cloud of an adjacent ring (T-shaped interaction). -

Consequence: While thermodynamically stable, this motif limits orbital overlap between

-systems, resulting in lower charge transport mobility along the stacking axis.[1]

Slip-Stacked -Packing (Face-to-Face)

Introduction of bulky substituents (e.g., alkyl chains) or specific heteroatom placements can suppress the herringbone motif in favor of slip-stacking.[1]

-

Mechanism: Molecules stack parallel to each other but are offset (slipped) to minimize electrostatic repulsion between the

-clouds.[1] -

Relevance: This is the "gold standard" for organic electronics (OLEDs/OFETs) as it creates a continuous pathway for charge carrier hopping.[1]

Data Summary: Packing Parameters

| Parameter | Herringbone Packing | Slip-Stacked |

| Dominant Interaction | C-H··· | |

| Centroid-Centroid Distance | 4.5 – 5.5 Å | 3.6 – 3.9 Å |

| Plane-to-Plane Distance | N/A (Non-parallel) | 3.35 – 3.50 Å |

| Orbital Overlap | Minimal | Significant |

| Application Suitability | High Solubility / Fluorescence | High Charge Mobility |

Part 3: Visualization of Structural Logic

The following diagram illustrates the causal pathway from molecular synthesis to property realization, highlighting the critical "Conformational Lock" checkpoint.

Figure 1: Decision tree illustrating how molecular design choices (isomer selection) dictate the conformational locking mechanism, which ultimately determines the macroscopic crystal packing motif.

Part 4: Experimental Protocols

To reliably characterize these interactions, a rigorous experimental workflow is required.[1] The following protocols ensure reproducibility and data integrity.

Synthesis & Crystallization Workflow

Objective: Obtain single crystals of high quality suitable for X-ray diffraction (XRD).

Step-by-Step Methodology:

-

Synthesis (Friedländer Condensation):

-

React 2-aminobenzaldehyde with 2-acetylthiophene in the presence of ethanolic KOH (reflux, 4-6 hours).

-

Critical Checkpoint: Monitor TLC to ensure complete consumption of aldehyde to prevent co-crystallization of starting materials.

-

-

Purification:

-

Crystal Growth (Slow Evaporation):

-

Dissolve 20 mg of pure thienylquinoline in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:1 v/v).

-

Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

-

Cover the vial with parafilm and puncture 3-4 small holes to control evaporation rate.

-

Store in a vibration-free, dark environment at 20°C for 3-7 days.

-

-

Harvesting:

-

Select crystals with sharp edges and uniform extinction under polarized light.[1]

-

Characterization Workflow (DOT Diagram)

Figure 2: Standardized workflow for converting a physical crystal into actionable structural data, emphasizing the use of Hirshfeld surface analysis to quantify intermolecular contacts.

Part 5: Structure-Property Implications

Understanding the packing allows for the rational design of materials.

-

Charge Transport (Semiconductors):

-

If the goal is high electron mobility, target the Slip-Stacked motif.

-

Strategy: Use 2-(2-thienyl)quinoline scaffolds and introduce planarizing intramolecular hydrogen bonds (e.g., F...H interactions) to enforce flatness.[1]

-

-

Solid-State Fluorescence:

References

-

Crundwell, G., & Stacy, V. (2005).[1][3] 2-(2-Thienyl)quinoxaline.[1][3] Acta Crystallographica Section E: Structure Reports Online, 61(9), o3159–o3160. Link

-

Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327.[1] Link[1]

-

Gavezzotti, A. (2013).[1] Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (General Reference for Packing Energetics).

-

Smolecule. (2023).[1] 2-(2-Thienyl)quinoline Synthesis and Properties. Link

The Thermodynamic & Kinetic Robustness of 2-(2-thienyl)quinoline (TQ) Metal Complexes

Topic: Thermodynamic Stability of 2-(2-thienyl)quinoline Metal Complexes Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of organometallic chemistry, 2-(2-thienyl)quinoline (TQ) has emerged as a "privileged scaffold." Unlike simple bipyridine ligands, TQ offers a unique coordination duality: it can function as a neutral

This guide focuses on the latter—the cyclometalated species—which exhibit exceptional thermodynamic stability.[2] This stability is not merely an academic curiosity; it is the critical quality attribute (CQA) that enables their survival in the harsh recombination zones of OLEDs and the proteolytic environments of biological tissue.

The Chelation Landscape: Structural Thermodynamics

To understand the stability of TQ complexes, one must distinguish between coordination and cyclometallation.[1]

The Cyclometallation Advantage

For Ir(III) and Pt(II), the TQ ligand undergoes C-H activation at the thiophene 3-position. This transforms the interaction from a weak dative bond to a robust covalent Metal-Carbon bond.[2]

-

The Thermodynamic Driver: The formation of the Metal-Carbon (

) bond is thermodynamically favored over the -

The Chelate Effect: The formation of a 5-membered metallacycle (Ir-C-C-C-N) provides an entropic boost to stability (

), making ligand dissociation energetically prohibitive. -

Trans-Influence: The strong

-donating thiophene carbon exerts a strong trans-influence, weakening the bond trans to it (usually a chloride or ancillary oxygen), but paradoxically strengthening the overall complex by raising the energy of antibonding orbitals (increasing the HOMO-LUMO gap).

Visualizing the Stability Logic

The following diagram illustrates the "Thermodynamic Shield" that protects these complexes from degradation.

Figure 1: The thermodynamic cycle of TQ cyclometallation.[1] The formation of the M-C bond creates a kinetic trap, preventing reverse hydrolysis.[1]

Quantitative Stability Benchmarks

Direct aqueous stability constants (

Thermal and Redox Data

The following table aggregates typical values for Bis[2-(2-thienyl)quinoline]iridium(III) derivatives. Note the high

| Parameter | Value Range | Significance |

| Decomposition Temp ( | Survives vacuum sublimation in OLED fabrication. | |

| Ir-C Bond Length | Short bond indicates strong covalent character.[2] | |

| Ir-N Bond Length | Slightly longer due to weaker dative interaction.[2] | |

| Oxidation Potential ( | Stable against air oxidation (HOMO level). | |

| Emission | Low energy gap indicates stabilized excited state. |

Data synthesized from standard crystallographic and TGA analyses of Ir(III) quinoline derivatives.

Experimental Protocol: The "Bridge-Splitting" Synthesis

Objective: Synthesize thermodynamically stable heteroleptic iridium(III) complexes

Phase 1: Formation of the Chloro-Bridged Dimer[3]

-

Reagents: Mix

(1.0 eq) and 2-(2-thienyl)quinoline (2.2 eq) in a 3:1 mixture of 2-ethoxyethanol and water. -

Reaction: Reflux at

for 24 hours under inert atmosphere (-

Why: High temperature is required to overcome the activation energy of the C-H bond cleavage on the thiophene ring.

-

-

Isolation: Cool to room temperature. A dark red/brown precipitate forms.[2]

-

Purification: Filter the solid, wash with water (removes unreacted

) and hexane (removes excess ligand). Dry in vacuum.[2]-

Product:

(The Dimer).

-

Phase 2: Bridge Splitting (The Thermodynamic Sink)[1]

-

Reagents: Suspend the Dimer (1.0 eq) in 2-ethoxyethanol. Add Acetylacetone (acacH) (2.5 eq) and

(10 eq). -

Reaction: Reflux at

for 12-15 hours. -

Workup: Cool and pour into DI water. Filter the precipitate.[2][5]

-

Purification: Flash column chromatography (Silica gel,

/Hexane).[1]

Biological Stability Assessment (Drug Development)

For researchers exploring TQ complexes as anticancer agents (e.g., Protein Kinase inhibitors), stability in physiological media is paramount.[1]

The Challenge: The cytoplasm contains Glutathione (GSH), a sulfur-rich nucleophile that can displace labile ligands.

The TQ Advantage: The

Protocol: Hydrolytic Stability Assay

-

Preparation: Dissolve complex in DMSO (stock), then dilute to

in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% DMSO.[2] -

Incubation: Hold at

for 0, 24, 48, and 72 hours. -

Detection: Monitor UV-Vis absorption bands (MLCT band at ~450-500 nm).

Figure 2: Workflow for validating the physiological stability of TQ complexes.

References

-

Synthesis and Characterization of Ir(III)

-

Thermodynamic Stability in OLEDs

-

Biological Stability and Anticancer Activity

-

Bond Dissociation Energies (General Reference for Ir-C)

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. 2-(2-Thienyl)quinoline | C13H9NS | CID 251365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02193A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Heteroaromatic Donor-Acceptor Systems Based on 2-(2-Thienyl)quinoline

This guide provides a comprehensive technical overview of heteroaromatic donor-acceptor (D-A) systems centered on the 2-(2-thienyl)quinoline core. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design, synthesis, and application of novel functional organic molecules. We will delve into the synthetic methodologies, explore the photophysical and electronic properties, and discuss the burgeoning applications of these versatile compounds.

Introduction: The Power of the Thienyl-Quinoline Scaffold

The strategic combination of an electron-rich thiophene donor and an electron-deficient quinoline acceptor within a single molecular framework gives rise to a class of compounds with remarkable properties. The 2-(2-thienyl)quinoline scaffold is a prime example of a donor-π-acceptor (D-π-A) system where the thiophene and quinoline rings are directly conjugated. This arrangement facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that underpins their diverse applications in optoelectronics, chemical sensing, and medicinal chemistry.[1][2]

The quinoline moiety, with its rigid, planar structure and inherent weak alkalinity, provides a robust and reactive platform.[3] Conversely, the thiophene ring is a well-established electron-donating unit in organic electronics.[4][5] The interplay between these two heteroaromatic systems allows for fine-tuning of the electronic and photophysical properties through chemical modification, making 2-(2-thienyl)quinoline derivatives highly attractive for targeted applications.

Synthetic Strategies: Building the 2-(2-Thienyl)quinoline Core

The construction of the 2-(2-thienyl)quinoline backbone can be achieved through several synthetic routes, with palladium-catalyzed cross-coupling reactions being among the most prevalent and versatile.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki and Stille cross-coupling reactions are powerful tools for the formation of C-C bonds between aromatic systems.[6][7][8] These methods offer high yields and excellent functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants: 2-chloroquinoline (1 equivalent) and thiophene-2-boronic acid (1.2 equivalents).

-

Catalyst and Ligand: Pd(PPh₃)₄ (0.05 equivalents).

-

Base: K₂CO₃ (2 equivalents).

-

Solvent: A mixture of toluene and water (e.g., 4:1 v/v).

-

Procedure:

-

Combine 2-chloroquinoline, thiophene-2-boronic acid, Pd(PPh₃)₄, and K₂CO₃ in a round-bottom flask.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

The choice of a palladium catalyst, particularly with phosphine ligands, is crucial for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

-

The base is required to activate the boronic acid for the transmetalation step.

-

A two-phase solvent system is often employed to facilitate the dissolution of both the organic reactants and the inorganic base.

-

Degassing is essential to remove oxygen, which can oxidatively deactivate the palladium catalyst.

Friedländer Annulation

The Friedländer synthesis is a classic method for constructing the quinoline ring system.[5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. While less direct for synthesizing the 2-(2-thienyl)quinoline core in one step, it is a valuable method for creating substituted quinoline precursors.

Structural and Physicochemical Characterization

A thorough characterization is paramount to confirm the structure and purity of the synthesized 2-(2-thienyl)quinoline derivatives. A combination of spectroscopic and analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of protons and carbons. 2D NMR techniques like COSY and HSQC can further confirm connectivity.[10][11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[11]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[13][14]

Photophysical Properties: Harnessing Light

The defining characteristic of 2-(2-thienyl)quinoline donor-acceptor systems is their rich photophysical behavior, which can be modulated by solvent polarity and substituent effects.

Solvatochromism

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents.[11][15] In D-A systems like 2-(2-thienyl)quinoline, the excited state is typically more polar than the ground state due to ICT. This leads to a bathochromic (red) shift in the emission spectrum with increasing solvent polarity, as the more polar solvent molecules stabilize the polar excited state to a greater extent.[16][17][18]

Experimental Protocol: Solvatochromism Study

-

Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the 2-(2-thienyl)quinoline derivative in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Record the UV-Vis absorption and fluorescence emission spectra for each solution.

-

Plot the Stokes shift (the difference in wavenumber between the absorption and emission maxima) against a solvent polarity parameter (e.g., the Lippert-Mataga parameter) to quantify the solvatochromic effect.

Fluorescence Quantum Yield

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[19]

Experimental Protocol: Relative PLQY Measurement

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[20] Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the blue-violet region.

-

Solution Preparation: Prepare a series of solutions of both the standard and the sample with low absorbances (typically < 0.1) at the excitation wavelength to minimize reabsorption effects.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

-

-

Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Data Presentation: Photophysical Properties of 2-(2-Thienyl)quinoline Derivatives

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| Unsubstituted | Toluene | 350 | 420 | 4890 | 0.35 |

| Unsubstituted | Acetonitrile | 355 | 450 | 6320 | 0.28 |

| 4'-Nitro | Toluene | 380 | 500 | 6315 | 0.15 |

| 4'-Nitro | Acetonitrile | 390 | 550 | 7800 | 0.08 |

Note: The data presented in this table are representative and will vary depending on the specific molecular structure and experimental conditions.

Electronic Properties and Intramolecular Charge Transfer

The electronic properties of 2-(2-thienyl)quinoline systems are governed by the energies of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-donating thiophene moiety, while the LUMO is centered on the electron-accepting quinoline ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) dictates the absorption and emission properties of the molecule.

Diagram: HOMO-LUMO Energy Levels

Caption: A typical multilayer OLED device structure.

Fluorescent Sensors

The sensitivity of the fluorescence of 2-(2-thienyl)quinoline systems to their local environment makes them excellent candidates for fluorescent sensors. The quinoline nitrogen can act as a binding site for metal ions, leading to changes in the fluorescence intensity or wavelength upon coordination. [3][15][21][22][23]This has been exploited for the detection of various metal ions, including Fe³⁺ and Zn²⁺. [3][22]

Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. [14]Derivatives of 2-(2-thienyl)quinoline have shown potential as antibacterial, antifungal, and anticancer agents. [6][10][24][25]Their biological activity is often attributed to their ability to interact with biological targets through various mechanisms, including intercalation with DNA and inhibition of key enzymes. [21][26]

Conclusion and Future Outlook

Heteroaromatic donor-acceptor systems based on 2-(2-thienyl)quinoline represent a versatile and promising class of organic functional materials. The ability to systematically tune their photophysical and electronic properties through synthetic modification provides a powerful platform for the development of advanced materials for a wide range of applications. Future research in this area will likely focus on the design of more complex architectures with enhanced performance in OLEDs, the development of highly selective and sensitive fluorescent probes for biological and environmental monitoring, and the exploration of their therapeutic potential in drug discovery. The continued synergy between synthetic chemistry, photophysics, and materials science will undoubtedly unlock even more exciting applications for these remarkable molecules.

References

- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC - NIH. (n.d.).

- (PDF) Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives - ResearchGate. (2016, May 20).

- Synthesis of 2,2'-bipyrroles and 2,2'-thienylpyrroles from donor-acceptor cyclopropanes and 2-cyanoheteroles - PubMed. (n.d.).

- Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed. (2022, October 5).

- Buy 2-(2-Thienyl)quinoline | 34243-33-9 - Smolecule. (2023, August 19).

-

A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Theoretical study of the solvatochromism of a donor-acceptor bithiophene - ResearchGate. (2025, August 9). Retrieved February 3, 2026, from [Link]

-

How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018, September 7). Retrieved February 3, 2026, from [Link]

-

Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2025, August 10). Retrieved February 3, 2026, from [Link]

-

(PDF) SCIENCE & TECHNOLOGY 2-Styrylquinoline and its derivatives: Study of medicinal, electronic and spectral properties using density functional theory - ResearchGate. (2025, September 26). Retrieved February 3, 2026, from [Link]

-

Experimental set-up for the determination of the luminescence quantum... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

- Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. (n.d.).

-

Structure-property relationships in conjugated donor–acceptor systems functionalized with tetrathiafulvalene - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

-

Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells. (n.d.). Retrieved February 3, 2026, from [Link]

-

Standards for photoluminescence quantum yield measurements in solution - UvA-DARE (Digital Academic Repository). (n.d.). Retrieved February 3, 2026, from [Link]

-

Two-Dimensional Transition Metal Dichalcogenide: Synthesis, Characterization, and Application in Candlelight OLED - MDPI. (2024, December 25). Retrieved February 3, 2026, from [Link]

-

Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′‐Bithiophene Motif - Sci-Hub. (n.d.). Retrieved February 3, 2026, from [Link]

-

Structure-Property Relationships in Conjugated Donor-Acceptor Molecules Based on Cyanoanthracene: Computational and Experimental Studies. (n.d.). Retrieved February 3, 2026, from [Link]

-

Theoretical study of the solvatochromism of a donor-acceptor bithiophene - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

-

Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

-

Cyclic Voltammetry - HOMO and LUMO levels - Chemistry Stack Exchange. (2017, April 6). Retrieved February 3, 2026, from [Link]

-

Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8. (n.d.). Retrieved February 3, 2026, from [Link]

-

(PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022, September 18). Retrieved February 3, 2026, from [Link]

-

A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

-

Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. (2024, July 4). Retrieved February 3, 2026, from [Link]

-

Recent Progress in Fluorescent Probes For Metal Ion Detection - Frontiers. (n.d.). Retrieved February 3, 2026, from [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). Retrieved February 3, 2026, from [Link]

-

Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy - PMC - PubMed Central. (2023, July 1). Retrieved February 3, 2026, from [Link]

-

The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved February 3, 2026, from [Link]

-

Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells | ACS Omega. (2023, September 11). Retrieved February 3, 2026, from [Link]

-

International Journal of Chemistry and Technology Production of organic light-emitting diode with fluorescence featured quinolin - DergiPark. (2021, November 12). Retrieved February 3, 2026, from [Link]

-

Measurement of photoluminescence quantum yields. Review - ResearchGate. (1971, April 15). Retrieved February 3, 2026, from [Link]

-

How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? (2021, September 28). Retrieved February 3, 2026, from [Link]

-

Highly Stable Supramolecular Donor–Acceptor Complexes Involving (Z)-, (E)-di(3-pyridyl)ethylene Derivatives as Weak Acceptors: Structure—Property Relationships - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

-

Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene | Request PDF - ResearchGate. (2025, August 7). Retrieved February 3, 2026, from [Link]

-

Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Semantic Scholar. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025, August 9). Retrieved February 3, 2026, from [Link]

-

Essential State Models for Solvatochromism in Donor-Acceptor Molecules: The Role of the Bridge | Request PDF - ResearchGate. (2025, August 7). Retrieved February 3, 2026, from [Link]

-

Structural Characterization Methods: NMR, X-Ray Crystallography - kbDNA. (2020, December 1). Retrieved February 3, 2026, from [Link]

-

Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. (2024, March 18). Retrieved February 3, 2026, from [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (2019, January 15). Retrieved February 3, 2026, from [Link]

-

Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

Sources

- 1. Structure-property relationships in conjugated donor–acceptor systems functionalized with tetrathiafulvalene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. depts.washington.edu [depts.washington.edu]

- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uwindsor.ca [uwindsor.ca]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. oaji.net [oaji.net]

- 12. researchgate.net [researchgate.net]

- 13. Sci-Hub: Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′‐Bithiophene Motif [sci-hub.box]

- 14. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]

- 15. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. thieme-connect.com [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

- 19. Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pure.uva.nl [pure.uva.nl]

- 21. researchgate.net [researchgate.net]

- 22. nanobioletters.com [nanobioletters.com]

- 23. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 24. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of 2-(2-thienyl)quinoline

Introduction: The Strategic Importance of the Friedländer Synthesis in Heterocyclic Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. The Friedländer synthesis, a classic yet remarkably versatile annulation reaction first reported by Paul Friedländer in 1882, remains a cornerstone for the construction of the quinoline ring system.[1][2][3] This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or ester, under either acidic or basic catalysis.[4]

This application note provides a detailed protocol for the synthesis of 2-(2-thienyl)quinoline, a molecule of interest in drug discovery due to the established bioisosteric relationship between the phenyl and thienyl rings. The synthesis is achieved through the base-catalyzed Friedländer condensation of 2-aminobenzaldehyde and 2-acetylthiophene. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline the necessary purification and characterization techniques.

Mechanistic Insights: A Tale of Two Pathways

The Friedländer synthesis can proceed through two primary mechanistic routes, contingent on the catalytic conditions employed.

1. The Aldol Condensation Pathway (Base-Catalyzed):

Under basic conditions, the reaction is initiated by the deprotonation of the α-carbon of the ketone (2-acetylthiophene in this case) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2-aminoaryl aldehyde (2-aminobenzaldehyde). The resulting aldol adduct subsequently undergoes an intramolecular cyclization, where the amino group attacks the ketone carbonyl. A final dehydration step yields the aromatic quinoline ring. This pathway is generally favored in the presence of base catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

2. The Schiff Base Formation Pathway (Acid-Catalyzed):

In an acidic environment, the reaction typically commences with the formation of a Schiff base (an imine) between the 2-aminoaryl aldehyde and the ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the quinoline product.

For the synthesis of 2-(2-thienyl)quinoline, a base-catalyzed approach is often preferred due to the ready availability and affordability of the catalyst, as well as the generally high yields obtained under these conditions.

Experimental Protocol: Synthesis of 2-(2-thienyl)quinoline

This protocol details a reliable method for the synthesis of 2-(2-thienyl)quinoline via a base-catalyzed Friedländer condensation.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |

| 2-Aminobenzaldehyde | C₇H₇NO | 121.14 | 1.21 g (10 mmol) | Sigma-Aldrich |

| 2-Acetylthiophene | C₆H₆OS | 126.18 | 1.26 g (10 mmol) | Alfa Aesar |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 0.84 g (15 mmol) | Fisher Scientific |

| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | VWR |

| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | In-house preparation |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Fisher Scientific |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | Sorbent Technologies |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) and 2-acetylthiophene (1.26 g, 10 mmol) in 50 mL of 95% ethanol.

-

Catalyst Addition: To the stirred solution, add potassium hydroxide (0.84 g, 15 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously.

-

Phase Separation: Allow the layers to separate. Collect the organic layer (top layer) and wash it sequentially with 2 x 30 mL of deionized water and 1 x 30 mL of brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

Purification

The crude 2-(2-thienyl)quinoline can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

-

Column Chromatography: For higher purity, dissolve the crude product in a small amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to isolate the pure product.

Characterization of 2-(2-thienyl)quinoline

The identity and purity of the synthesized 2-(2-thienyl)quinoline should be confirmed by various analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point should be observed, consistent with literature values. |

| ¹H NMR | The spectrum should show characteristic signals for the quinoline and thienyl protons in the aromatic region. |

| ¹³C NMR | The spectrum will display the expected number of signals for the carbon atoms in the molecule. |

| FT-IR | Characteristic peaks for C=C and C=N stretching of the aromatic rings will be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 2-(2-thienyl)quinoline (C₁₃H₉NS, M.W. = 211.28 g/mol ) should be observed. |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-(2-thienyl)quinoline.

Caption: Workflow for the synthesis of 2-(2-thienyl)quinoline.

Conclusion and Field-Proven Insights

The Friedländer synthesis offers a robust and efficient method for the preparation of 2-(2-thienyl)quinoline. The choice of a base catalyst like potassium hydroxide in ethanol provides a straightforward and high-yielding protocol. Careful monitoring of the reaction by TLC is crucial to avoid the formation of byproducts from prolonged heating. For the purification, recrystallization is often sufficient for obtaining a product of reasonable purity. However, for applications requiring highly pure material, such as in drug development and biological screening, column chromatography is recommended. The protocols and insights provided in this application note are designed to be a self-validating system, enabling researchers to confidently synthesize and characterize this important heterocyclic compound.

References

-

Cobo, J., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(1), 4-25. Available from: [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

- Yang, D., et al. (2007). Synthesis and characterization of quinoline derivatives via the Friedländer reaction. Tetrahedron, 63(32), 7654-7658.

-

Wikipedia. Friedländer synthesis. Available from: [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

-

Mansour, C. C. (2012). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]

-

Journal of Applied Science and Engineering. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Available from: [Link]

-

PubMed Central. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available from: [Link]

-

Scite.ai. Friedländer Quinoline Synthesis. Available from: [Link]

-

AWS. Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization. Available from: [Link]

-

IUCr. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Available from: [Link]

-

Semantic Scholar. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. Available from: [Link]

-

Semantic Scholar. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]

Sources

- 1. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. scite.ai [scite.ai]

- 4. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for Thienylquinoline Synthesis

Abstract & Strategic Importance

The synthesis of thienylquinolines is a critical workflow in the development of antimalarial pharmacophores, kinase inhibitors, and organic light-emitting diodes (OLEDs). While the Suzuki-Miyaura coupling is the industry standard for biaryl synthesis, coupling electron-deficient quinolines with electron-rich, sulfur-containing thiophenes presents unique challenges.

The "Sulfur Problem": Thiophene moieties function as soft Lewis bases. In standard catalytic cycles, the sulfur atom can coordinate strongly to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning). Furthermore, thiophene-2-boronic acids are notoriously unstable, prone to rapid protodeboronation under aqueous basic conditions.

This guide provides two distinct protocols:

-

Method A (Robust): Uses a bidentate ferrocenyl ligand (dppf) for general laboratory synthesis where cost and stability are prioritized.

-

Method B (High-Efficiency): Uses a sterically demanding Buchwald ligand (SPhos) for challenging substrates, hindered centers, or when rapid turnover is required to outcompete deboronation.

Mechanistic Insight & Catalyst Selection

To ensure reproducibility, researchers must understand the competition between the productive catalytic cycle and the off-cycle inhibitory pathways.

The Thiophene-Quinoline Catalytic Cycle

The diagram below illustrates the standard cycle alongside the specific "trap" states relevant to this substrate class.

Figure 1: Catalytic cycle highlighting the competitive S-coordination trap and protodeboronation pathway.

Ligand Strategy

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle and bidentate nature of dppf prevent the formation of stable Pd-S complexes, making it robust for heteroaryl chlorides [1].

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This bulky, electron-rich ligand facilitates oxidative addition of unreactive chlorides and, crucially, creates a steric shell around the Pd center that physically blocks sulfur coordination while accelerating reductive elimination [2].

Comparative Optimization Data

The following table summarizes the performance of different catalytic systems for the coupling of 2-chloroquinoline with 2-thiopheneboronic acid.

| Parameter | Method A (Standard) | Method B (High Performance) | Legacy Method (Avoid) |

| Catalyst Precursor | Pd(dppf)Cl₂·CH₂Cl₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(PPh₃)₄ |

| Ligand | dppf (included) | SPhos | PPh₃ (included) |

| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DME / H₂O |

| Base | K₂CO₃ (2.0 M aq) | K₃PO₄ (anhydrous/slurry) | Na₂CO₃ |

| Temperature | 90–100 °C | 80–100 °C | Reflux |

| Time | 4–12 Hours | 0.5–2 Hours | 12–24 Hours |

| Yield (Typical) | 75–85% | 90–98% | 30–50% |

| Sulfur Tolerance | Good | Excellent | Poor (Poisoning) |

| Key Advantage | Air-stable precatalyst, lower cost. | Extremely fast; beats deboronation. | None (Historical) |

Experimental Protocols

General Safety & Handling[1]

-

Degassing: Oxygen promotes homocoupling (Glaser coupling) and oxidizes phosphine ligands. Sparging with Argon for 15 minutes is mandatory.

-

Stoichiometry: Thiophene boronic acids degrade rapidly. Use a slight excess (1.2–1.5 equiv) relative to the quinoline halide.

Method A: Robust Synthesis (Pd(dppf)Cl₂)

Recommended for: Scale-up, standard library synthesis, and brominated quinolines.

-

Charge Reactor: To a reaction vial equipped with a stir bar, add:

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M aqueous K₂CO₃ (1 mL).

-

Degas: Seal the vial with a septum. Insert an outlet needle and sparge the liquid with Argon for 10 minutes. Remove needles and seal.

-

Reaction: Heat block to 95 °C for 6 hours.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: High-Efficiency Synthesis (Pd-SPhos)

Recommended for: Chlorinated quinolines, sterically hindered substrates, or unstable boronic acids.

-

Catalyst Pre-formation (Optional but recommended):

-

Option 1: Use commercial XPhos Pd G3 or SPhos Pd G3 precatalysts (2 mol%).

-

Option 2 (In-situ): Mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in the reaction solvent and stir for 5 mins under Argon until the solution turns yellow/orange.

-

-

Substrate Addition: Add 2-chloroquinoline (1.0 mmol), Thiophene-2-boronic acid (1.5 mmol), and finely ground K₃PO₄ (2.0 mmol).

-

Solvent: Add Toluene (4 mL) and Water (0.4 mL). Note: A biphasic system with low water content often suppresses deboronation.

-

Reaction: Heat to 100 °C.

-

Monitoring: Check HPLC/TLC after 30 minutes. This system is highly active and often reaches completion in <1 hour [3].

-

-

Scavenging: Upon completion, add a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) to the organic phase to remove residual Pd, which binds tightly to the thiophene product.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Sulfur. | Switch to Method B (SPhos) or increase catalyst loading to 5 mol%. |

| Product is "De-boronated" Thiophene | Protodeboronation of boronic acid. | Use Method B . The high rate of SPhos-Pd catalysis consumes the boronic acid before it can hydrolyze. Alternatively, use MIDA boronates or pinacol esters (more stable). |

| Homocoupling (Thiophene-Thiophene) | Presence of Oxygen.[4] | Improve degassing (Freeze-Pump-Thaw). |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand oxidation occurred. Use fresh ligand or switch to a G3/G4 precatalyst. |

References

-

Miyaura, N., & Suzuki, A. (1995).[5][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Application Note: High-Efficiency Red PhOLED Fabrication via Vacuum Thermal Evaporation

Target Analyte: Bis(2-(2-thienyl)quinoline) Iridium(III) Acetylacetonate [

Executive Summary

This application note details the fabrication protocol for red phosphorescent OLEDs utilizing the organometallic complex

The 2-(2-thienyl)quinoline ligand system addresses this by extending

Material Science & Mechanism

The Emitter:

The core emitter utilizes a "heteroleptic" design.[1] Two cyclometalated thienyl-quinoline ligands dictate the emission color via Metal-to-Ligand Charge Transfer (

-

Emission Peak (

): ~615–625 nm (Red/Orange) -

HOMO Level: ~ -5.4 eV (Facilitates hole injection)

-

LUMO Level: ~ -3.0 eV

-

Triplet Energy (

): ~2.0 eV

Device Architecture Logic

To achieve high External Quantum Efficiency (EQE), the device stack is engineered to confine excitons within the Emissive Layer (EML). We utilize a "Double Heterostructure" design.

The Stack:

-

Anode: Indium Tin Oxide (ITO)[2]

-